



# understanding the role of Funobactam in overcoming antibiotic resistance

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# Funobactam: A Technical Deep Dive into Overcoming Carbapenem Resistance

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, particularly Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacterales (CRE), poses a critical threat to global health.[1][2] These pathogens have been identified by the World Health Organization (WHO) as priority pathogens for which new therapeutic options are urgently needed.[1] In this landscape, the development of novel  $\beta$ -lactamase inhibitors (BLIs) is paramount. This technical guide explores **Funobactam** (formerly XNW4107), a novel diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor, and its pivotal role in restoring the efficacy of carbapenem antibiotics against these multidrug-resistant organisms.

### Introduction to Funobactam

**Funobactam** is a potent, intravenously administered serine  $\beta$ -lactamase inhibitor developed by Evopoint Biosciences.[2][3][4] Structurally belonging to the diazabicyclooctane (DBO) class, it is designed to be co-administered with a  $\beta$ -lactam antibiotic, primarily imipenem/cilastatin.[3] Unlike the antibiotic it protects, **Funobactam** possesses no intrinsic antibacterial activity on its own.[5][6] Its sole function is to inactivate  $\beta$ -lactamase enzymes, the primary mechanism of resistance to  $\beta$ -lactam antibiotics in many Gram-negative bacteria.



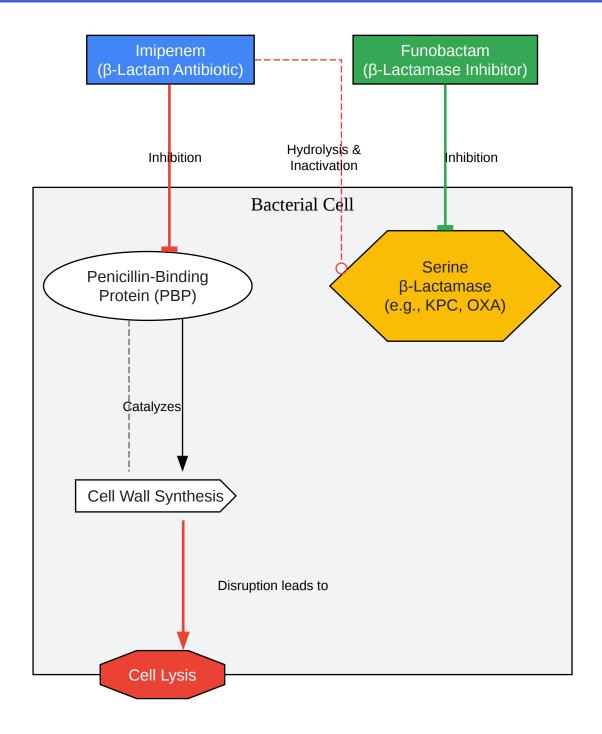
Currently, the combination of Imipenem/Cilastatin/**Funobactam** is in Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis, and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1][3][4][7] A Pre-New Drug Application (Pre-NDA) has been submitted to China's Center for Drug Evaluation, marking a significant step towards its potential clinical use.[2]

## Mechanism of Action: Restoring Carbapenem Activity

The primary mechanism of resistance to  $\beta$ -lactam antibiotics, such as carbapenems, is the production of  $\beta$ -lactamase enzymes. These enzymes hydrolyze the amide bond in the characteristic  $\beta$ -lactam ring, rendering the antibiotic inactive before it can reach its target—the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[8][9]

**Funobactam** functions by inhibiting a broad spectrum of these serine-based β-lactamases, which are categorized into Ambler classes A, C, and D.[1][10] This includes clinically significant carbapenemases such as Klebsiella pneumoniae carbapenemases (KPCs) and OXA-type carbapenemases prevalent in Acinetobacter baumannii (e.g., OXA-23, OXA-24/40-like).[1][5] [11] By binding to and inactivating these enzymes, **Funobactam** effectively "protects" the partner carbapenem, imipenem, allowing it to exert its bactericidal activity.[11]





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**Caption:** Mechanism of **Funobactam** in overcoming  $\beta$ -lactamase-mediated resistance.

## In Vitro and In Vivo Efficacy In Vitro Activity

Studies have demonstrated that the combination of imipenem/**funobactam** has potent in vitro activity against a wide range of carbapenem-resistant Gram-negative bacilli. The primary



method for assessing this activity is through the determination of Minimum Inhibitory Concentrations (MICs). **Funobactam** is typically tested at a fixed concentration (e.g., 8 mg/L) in combination with varying concentrations of imipenem.

Table 1: Summary of In Vitro Activity of Imipenem/Funobactam

Bacterial Species	Resistance Profile	Imipenem MIC Range (mg/L)	Imipenem/Fun obactam (8 mg/L) MIC Range (mg/L)	Reference(s)
Acinetobacter baumannii	Carbapenem- Resistant	>64	0.25 - 16	[1][12][13]
Pseudomonas aeruginosa	Carbapenem- Resistant	N/A	0.25 - 16	[1][12][13]
Klebsiella pneumoniae	Carbapenem- Resistant	>64	0.25 - 16	[1][12][13]

| Escherichia coli | Carbapenem-Resistant | N/A | N/A (Bactericidal activity noted) |[4] |

Note: N/A indicates data not explicitly available in the provided search results.

Time-kill curve analyses have shown that imipenem/**funobactam** is bactericidal against resistant strains of A. baumannii and K. pneumoniae.[4] These studies also indicated that bactericidal activity does not progressively increase at concentrations greater than four times the MIC, and the combination has a low potential for the development of resistance.[4]

### In Vivo Pharmacodynamics: The Neutropenic Murine Thigh Infection Model

The in vivo efficacy of imipenem/**funobactam** has been extensively evaluated using the neutropenic murine thigh infection model.[1][4][12][14] This model is a standard for assessing the pharmacokinetic/pharmacodynamic (PK/PD) relationships of new antimicrobial agents.

A key finding from these studies was that the efficacy of **Funobactam** is time-dependent.[1][13] [14] Traditional PK/PD indices like the percentage of the dosing interval that the free drug



concentration remains above the MIC (%fT > MIC) were poor predictors of efficacy.[1][12][14] Instead, a novel PK/PD index, (%fT > CT)/MIC, demonstrated the strongest correlation with bacterial killing.[1][12] In this index, CT represents a threshold plasma **funobactam** concentration, which was determined to be 1 mg/L.[1][12][14] This new index integrates the isolate's specific susceptibility (MIC) with the time the inhibitor concentration exceeds a critical threshold, providing a more accurate prediction of in vivo activity.[1]

Table 2: Funobactam PK/PD Targets for Efficacy in the Murine Thigh Model

Bacterial Species	Efficacy Endpoint	Median (%fT > CT[1 mg/L])/MIC Value	Reference(s)
Acinetobacter baumannii	1-log10 CFU reduction	9.82	[1][12][14]
Pseudomonas aeruginosa	1-log10 CFU reduction	9.90	[1][12][14]

| Klebsiella pneumoniae | Stasis (no change in CFU) | 55.73 |[1][12][14] |

**CFU: Colony-Forming Units** 

Human-simulated regimens (HSR) of imipenem/**funobactam** (500/250 mg q6h as a 1-hour infusion) in the murine model produced greater than a 1-log kill against the majority of A. baumannii (6/7 isolates) and all P. aeruginosa (4/4 isolates) tested, and achieved stasis against all tested K. pneumoniae (4/4 isolates).[1][12]

### **Experimental Protocols Broth Microdilution for MIC Determination**

- Preparation: Bacterial isolates are subcultured twice on Trypticase Soy Agar with 5% sheep blood and incubated for 18-24 hours.[1]
- Inoculum: A bacterial suspension is prepared and standardized to the appropriate density.
- Assay: Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton broth. For the combination, Funobactam is added to each well at a fixed concentration of 8



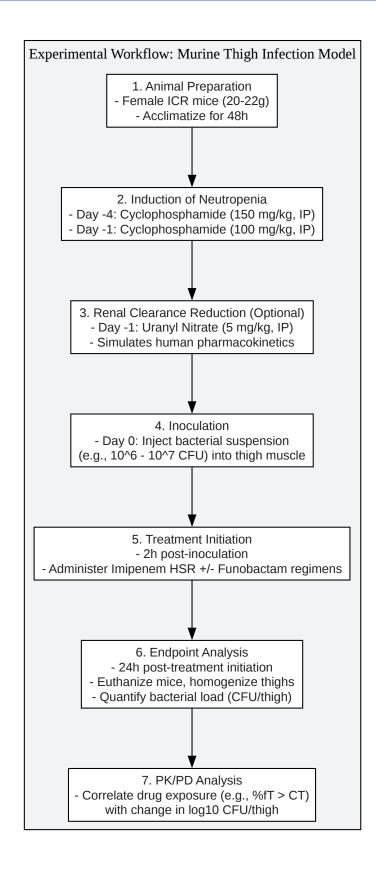
mg/L.[1]

- Incubation: The microdilution plates are inoculated with the bacterial suspension and incubated.
- Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

### **Neutropenic Murine Thigh Infection Model**

This protocol outlines the key steps used to evaluate the in vivo efficacy of imipenem/funobactam.





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**Caption:** Workflow for the neutropenic murine thigh infection model.



- Animal Model: Specific-pathogen-free female ICR mice (20-22 g) are used.[1]
- Neutropenia Induction: Mice are rendered neutropenic via intraperitoneal (IP) injections of cyclophosphamide at 150 mg/kg (4 days prior to inoculation) and 100 mg/kg (1 day prior).[1]
- Simulation of Human PK: To better simulate human drug exposures, renal clearance of the study drugs is reduced by administering uranyl nitrate (5 mg/kg, IP) one day before inoculation.[1]
- Infection: Mice are inoculated in the thigh muscle with a standardized suspension of the test bacterial isolate.
- Treatment: Therapy with imipenem and varying doses of funobactam (or placebo) is initiated two hours post-inoculation. Dosing is typically every 6 hours (q6h) to simulate clinical regimens.[1]
- Efficacy Assessment: At 24 hours, mice are euthanized, and the thighs are harvested and homogenized to determine the bacterial load (log10 CFU/thigh). The change in bacterial count from the start of therapy is the primary efficacy endpoint.[1][12][14]

### **Clinical Development and Future Outlook**

**Funobactam**, in combination with imipenem/cilastatin, is advancing through late-stage clinical development. A Phase 3 trial (XNW4107-302) evaluating its efficacy and safety against imipenem/cilastatin/relebactam for HABP/VABP in 449 subjects met its primary non-inferiority endpoint for 14-day all-cause mortality.[2] Notably, the **Funobactam** combination demonstrated superior results in clinical treatment success rate and clearance of multidrug-resistant microorganisms compared to the control arm.[2]

The potent, broad-spectrum activity of imipenem/**funobactam** against the most critical carbapenem-resistant Gram-negative pathogens positions it as a highly promising therapeutic candidate.[2][4] By overcoming key mechanisms of resistance, **Funobactam** has the potential to become an indispensable tool in the clinical management of severe and life-threatening bacterial infections, addressing a significant unmet medical need.[1][2]



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